N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents like ethanol, methanol, or glacial acetic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding hydrazides and aldehydes or ketones.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetic acid, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in metal complexation studies.
Medicine: It is explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The specific pathways involved depend on the nature of the target and the context of the application .
Comparison with Similar Compounds
Similar compounds to N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide include other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features and chemical properties but differ in their specific substituents, which can influence their reactivity and applications. The uniqueness of N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H30N6O3S |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H30N6O3S/c1-4-33(5-2)23-14-11-21(25(35)17-23)18-29-30-26(36)19-38-28-32-31-27(20-12-15-24(37-3)16-13-20)34(28)22-9-7-6-8-10-22/h6-18,35H,4-5,19H2,1-3H3,(H,30,36)/b29-18+ |
InChI Key |
INJBEAKJHNRXSU-RDRPBHBLSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.